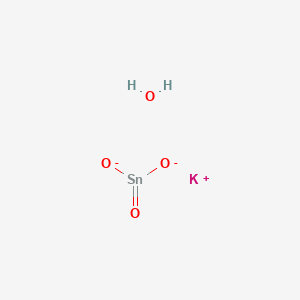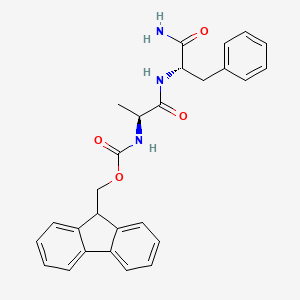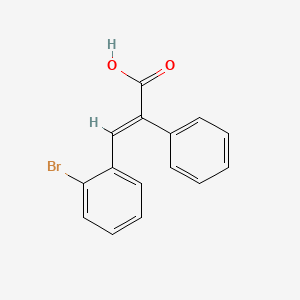![molecular formula C20H18O4 B13127845 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione CAS No. 92908-99-1](/img/structure/B13127845.png)
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This compound is characterized by the presence of methoxy and pent-1-en-3-yloxy substituents at the 1 and 8 positions of the anthracene-9,10-dione core.
Méthodes De Préparation
The synthesis of 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the reaction of anthracene-9,10-dione with methoxy and pent-1-en-3-yloxy reagents under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and pent-1-en-3-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a fluorescent probe for studying biological processes. Its fluorescence properties make it suitable for imaging and tracking biological molecules.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its photophysical properties are valuable for creating efficient and durable electronic components.
Mécanisme D'action
The mechanism of action of 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, its interaction with DNA or RNA can inhibit the replication of cancer cells, making it a potential anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photon upconversion systems.
Anthraquinone: Used in the paper and pulp industry as a pulping aid and in the production of dyes.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
92908-99-1 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-methoxy-8-pent-1-en-3-yloxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O4/c1-4-12(5-2)24-16-11-7-9-14-18(16)20(22)17-13(19(14)21)8-6-10-15(17)23-3/h4,6-12H,1,5H2,2-3H3 |
Clé InChI |
BAQVPRVBOFDMOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)


![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)



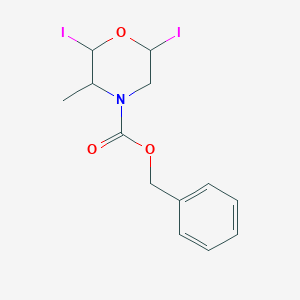
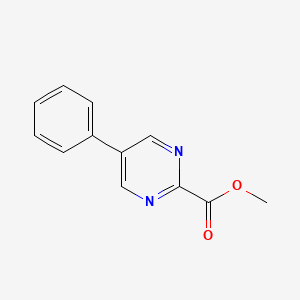
![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)

